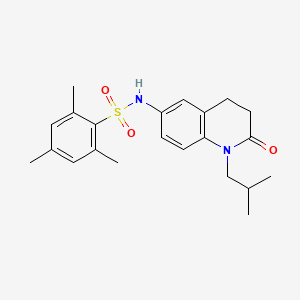
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a sulfonamide group and an isobutyl substituent . Its molecular formula is C22H28N2O3S with a molecular weight of 400.5 g/mol. The structure is characterized by the following key features:
| Feature | Description |
|---|---|
| Molecular Formula | C22H28N2O3S |
| Molecular Weight | 400.5 g/mol |
| Functional Groups | Tetrahydroquinoline, sulfonamide |
| CAS Number | 941906-71-4 |
The biological activity of this compound may involve interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with receptors that regulate cellular signaling.
- Pathway Interference : It may modulate pathways associated with cell proliferation, apoptosis, and inflammation.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed potent efficacy against various bacterial strains. The structure–activity relationship (SAR) analysis suggests that modifications in the sulfonamide group can enhance antimicrobial potency.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance:
- Cell Viability Assays : Compounds were tested on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(1-isobutyl-2-oxo...) | MDA-MB-231 | 10.5 |
| Similar Sulfonamides | HeLa | 15.0 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible application in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Activity :
- A series of sulfonamide derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.
- The results indicated that modifications to the benzene ring significantly influenced antibacterial activity.
-
Cytotoxicity Assessment :
- In a study involving B16F10 melanoma cells, treatment with N-(1-isobutyl-2-oxo...) resulted in a dose-dependent decrease in cell viability.
- The compound was found to induce apoptosis through mitochondrial pathways.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)13-24-20-8-7-19(12-18(20)6-9-21(24)25)23-28(26,27)22-16(4)10-15(3)11-17(22)5/h7-8,10-12,14,23H,6,9,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXVDBCQZCFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













